5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile
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Overview
Description
5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable benzonitrile derivative, followed by the introduction of the tetrafluoro-2-phenylethyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds are often studied for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as its resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant and in the production of fluoropolymers.
Tetrafluoroethylene: A fluorinated olefin used in the manufacture of polytetrafluoroethylene (PTFE) and other fluoropolymers.
Uniqueness
5-Fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile is unique due to the combination of a benzonitrile group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring high chemical stability and specific reactivity.
Properties
CAS No. |
61547-74-8 |
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Molecular Formula |
C15H8F5N |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
5-fluoro-2-(1,1,2,2-tetrafluoro-2-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H8F5N/c16-12-6-7-13(10(8-12)9-21)15(19,20)14(17,18)11-4-2-1-3-5-11/h1-8H |
InChI Key |
TVQKLMODXAWPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=C(C=C(C=C2)F)C#N)(F)F)(F)F |
Origin of Product |
United States |
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